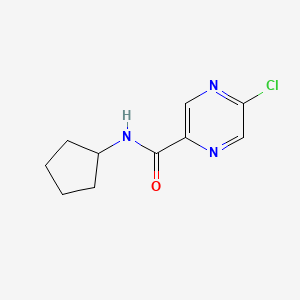

5-Chloro-N-cyclopentylpyrazine-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-cyclopentylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O/c11-9-6-12-8(5-13-9)10(15)14-7-3-1-2-4-7/h5-7H,1-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRAROSLRREZGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CN=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Pyrazine-2-Carboxylic Acid Precursors

5-Chloropyrazine-2-carboxylic acid (5-Cl-POA) serves as the primary intermediate. Its synthesis from 5-hydroxypyrazine-2-carboxylic acid involves treatment with thionyl chloride (SOCl₂) under reflux, achieving near-quantitative conversion. Alternatively, phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) catalyzes chlorination at elevated temperatures (80–100°C). The reaction mechanism proceeds via a nucleophilic aromatic substitution (SNAr), where the hydroxyl group is displaced by chloride under acidic conditions.

Key Reaction Conditions for Chlorination:

Amide Bond Formation with Cyclopentylamine

Acyl Chloride Route

The most widely reported method involves converting 5-Cl-POA to its acyl chloride derivative, followed by reaction with cyclopentylamine.

Procedure:

-

Activation: 5-Cl-POA (1 eq) is treated with excess thionyl chloride (3 eq) and catalytic DMF (0.1 eq) at 60°C for 2 hours. The mixture is evaporated to dryness under reduced pressure to yield 5-chloropyrazine-2-carbonyl chloride.

-

Amidation: The crude acyl chloride is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Cyclopentylamine (1.2 eq) and pyridine (2 eq) are added dropwise at 0°C, followed by stirring at room temperature for 4–6 hours. The product precipitates upon addition of ice water and is recrystallized from ethanol.

Analytical Data:

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 5-Cl-POA is coupled directly with cyclopentylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).

Procedure:

-

Activation: 5-Cl-POA (1 eq), EDCl (1.5 eq), and HOBt (1.5 eq) are stirred in DCM at 0°C for 30 minutes.

-

Coupling: Cyclopentylamine (1.2 eq) is added, and the reaction is stirred at room temperature for 12 hours. The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried over MgSO₄.

Analytical Data:

Alternative Synthetic Pathways

Nucleophilic Substitution on Preformed Pyrazine Derivatives

A less common approach involves substituting a leaving group (e.g., methoxy) at the 5-position of pyrazine-2-carboxamides. For example, 5-methoxy-N-cyclopentylpyrazine-2-carboxamide is treated with HCl in acetic acid at 120°C, achieving chloride displacement in 60–70% yield.

One-Pot Chlorination-Amidation

Recent advancements report a tandem chlorination-amidation process using POCl₃ and cyclopentylamine in a single reactor. This method reduces purification steps but requires precise stoichiometric control to minimize side products.

Optimization Challenges and Solutions

Solvent Selection

Purification Techniques

-

Flash Chromatography: Silica gel elution with ethyl acetate/hexane (3:7) removes unreacted amine and chlorinated impurities.

-

Crystallization: Ethanol/water mixtures yield high-purity crystals (99.7% by HPLC).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Acyl Chloride Route | 70–90 | >98 | High efficiency, scalability | Requires toxic SOCl₂ |

| EDCl/HOBt Coupling | 65–75 | >95 | Mild conditions | Lower yield, higher cost |

| One-Pot Synthesis | 60–70 | 90–95 | Reduced steps | Complex optimization |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The chloro group at the 5-position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or alkoxides in polar aprotic solvents.

Major Products:

Oxidation Products: Cyclopentanone derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the efficacy of 5-chloro-N-cyclopentylpyrazine-2-carboxamide derivatives against various strains of Mycobacterium tuberculosis (M. tuberculosis) and other mycobacterial species. The compound exhibits significant in vitro activity, which is crucial for developing new treatments for tuberculosis, especially in light of rising drug resistance.

Case Study: Synthesis and Screening

A study synthesized a series of 5-chloro-N-phenylpyrazine-2-carboxamides, including derivatives with cyclopentyl substituents. These compounds were screened against M. tuberculosis H37Rv and other strains such as M. kansasii and M. avium. The minimum inhibitory concentration (MIC) values ranged from 1.56 to 6.25 µg/mL, indicating robust antimycobacterial properties .

Table 1: Antimycobacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Strain Tested |

|---|---|---|

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl) | 1.56 | M. tuberculosis H37Rv |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | 3.13 | M. tuberculosis |

| This compound | 6.25 | M. kansasii |

Cytotoxicity Studies

The cytotoxicity of these compounds was evaluated using various cell lines, including Chinese hamster ovary (CHO) and renal cell adenocarcinoma lines. Notably, some derivatives demonstrated low cytotoxicity with selectivity indices (SI) exceeding 35, indicating a favorable therapeutic window .

Phosphodiesterase Inhibition

Beyond antimycobacterial applications, compounds related to this compound have been explored as phosphodiesterase inhibitors, which play a role in various physiological processes and are targets for treating conditions like erectile dysfunction and pulmonary hypertension.

Case Study: Inhibitory Potency

Research has shown that pyrazine compounds can effectively inhibit phosphodiesterase isoforms, leading to increased intracellular cyclic nucleotide levels, which may have therapeutic implications . The structure-activity relationship (SAR) studies indicated that modifications at the pyrazine ring significantly influence inhibitory potency.

Table 2: Phosphodiesterase Inhibition Potency

| Compound | IC50 (µM) | Phosphodiesterase Isoform |

|---|---|---|

| This compound | 0.125 | PDE10A |

| Derivative A | 0.250 | PDE4 |

Mechanism of Action

The mechanism of action of 5-Chloro-N-cyclopentylpyrazine-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes essential for cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Research Implications

Further studies should explore:

- Structure-Activity Relationships (SAR) : Systematic variation of cycloalkyl ring size (e.g., cyclopropyl, cyclohexyl).

- Cytotoxicity Screening : Cyclopentyl’s impact on selectivity indices.

- Crystallographic Data : Confirm conformational preferences and intermolecular interactions.

Biological Activity

5-Chloro-N-cyclopentylpyrazine-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : C10H12ClN3O

- Molecular Weight : 227.67 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these bacteria are detailed in the table below.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and prostate cancer. The half-maximal inhibitory concentration (IC50) values are summarized as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.6 |

| PC-3 (Prostate) | 20.3 |

| HeLa (Cervical) | 18.7 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Binding : It can interact with various receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and cell death.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various pyrazine derivatives, including this compound. Results indicated that this compound significantly inhibited the growth of multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics . -

Investigation of Anticancer Properties :

Another study conducted by researchers at a prominent cancer research institute explored the effects of this compound on prostate cancer cells. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis . -

Toxicological Assessment :

A comprehensive toxicological assessment was performed to evaluate the safety profile of the compound. The results indicated no significant toxicity at therapeutic doses in animal models, supporting its potential for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-N-cyclopentylpyrazine-2-carboxamide, and how can reaction efficiency be optimized?

- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 5-chloropyrazine-2-carboxylic acid with cyclopentylamine in the presence of coupling agents (e.g., EDCI or DCC) under inert conditions. Purification typically involves normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate) . To optimize yield, employ Design of Experiments (DoE) methodologies, varying parameters like temperature, solvent polarity, and catalyst loading. Statistical tools (e.g., ANOVA) can identify critical factors .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm cyclopentyl substitution and amide bond formation.

- HRMS for molecular weight validation.

- FT-IR to verify C=O (amide I band, ~1650 cm⁻¹) and N–H (amide II band, ~1550 cm⁻¹) stretches.

Cross-reference spectral data with computational predictions (e.g., ACD/Labs Percepta) to resolve ambiguities .

Q. How can researchers address solubility challenges during in vitro assays?

- Answer : Test solubility in DMSO (common stock solvent) and dilute into aqueous buffers (e.g., PBS). If precipitation occurs, consider co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80). Use dynamic light scattering (DLS) to monitor colloidal stability .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer : Employ density functional theory (DFT) to model transition states and calculate activation energies for potential reaction pathways. Tools like Gaussian or ORCA can simulate substituent effects on the pyrazine ring. Pair computational results with experimental kinetics (e.g., monitoring by HPLC) to validate predictions .

Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?

- Answer : Conduct meta-analysis to identify variables such as metabolic instability (e.g., CYP450 interactions) or poor bioavailability. Use comparative molecular field analysis (CoMFA) to correlate structural features with activity. Cross-reference with proteomics data to assess target engagement .

Q. What methodologies are suitable for elucidating the compound’s mechanism of action in enzyme inhibition studies?

- Answer :

- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- X-ray crystallography : Resolve ligand-enzyme binding modes.

- Isothermal titration calorimetry (ITC) : Measure binding affinity and thermodynamics.

Combine with molecular dynamics simulations to explore conformational changes .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Answer : Synthesize analogs with variations in:

- Chlorine position (e.g., 3-chloro vs. 5-chloro).

- Cyclopentyl substituents (e.g., cyclohexyl or aryl replacements).

Use multivariate analysis (e.g., PCA) to identify critical structural descriptors. Validate hypotheses with in silico docking (e.g., AutoDock Vina) .

Key Considerations

- Data Contradictions : Cross-validate experimental and computational results using platforms like ICReDD, which integrates quantum chemical calculations with high-throughput screening .

- Safety : Handle chlorinated pyrazines in fume hoods due to potential toxicity (refer to SDS for cyclopentylamine intermediates ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.